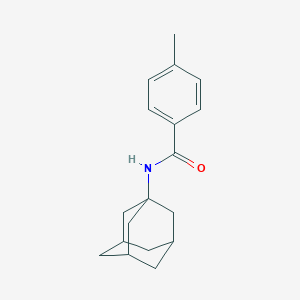

N-(1-adamantyl)-4-methylbenzamide

Descripción

N-(1-adamantyl)-4-methylbenzamide is a synthetic organic compound characterized by a rigid adamantyl group attached to a 4-methylbenzamide scaffold. The adamantyl moiety, known for its lipophilic and bulky nature, enhances membrane permeability and binding affinity to hydrophobic protein pockets, making it a common feature in medicinal chemistry . The 4-methylbenzamide group provides a planar aromatic system that facilitates interactions with enzymatic active sites, particularly kinases and histone deacetylases (HDACs).

Its adamantyl group may also confer metabolic stability, as seen in related antimicrobial and hypoglycemic adamantyl derivatives .

Propiedades

Fórmula molecular |

C18H23NO |

|---|---|

Peso molecular |

269.4 g/mol |

Nombre IUPAC |

N-(1-adamantyl)-4-methylbenzamide |

InChI |

InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |

Clave InChI |

BZFRYBIJKNRGRA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

a. N-(1-Adamantyl)carbothioamides

These compounds (e.g., from ) replace the benzamide’s carbonyl oxygen with a sulfur atom, forming carbothioamides. This substitution reduces hydrogen-bonding capacity but increases lipophilicity. While N-(1-adamantyl)-4-methylbenzamide is hypothesized to target kinases, carbothioamides exhibit antimicrobial and hypoglycemic activities, highlighting how electronic and steric changes alter biological targets .

b. 5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazoles

These triazole derivatives () retain the adamantyl group but incorporate a mercapto-triazole ring. They demonstrate anti-inflammatory and antimicrobial activities, contrasting with the kinase/HDAC inhibition seen in benzamides. The triazole’s heterocyclic nature enhances metal-binding capacity, which may explain divergent mechanisms .

4-Methylbenzamide Derivatives with Varied Aryl Groups

a. Kinase-Targeting Hybrid Molecules

Compounds like 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide () incorporate imidazo-pyridine and trifluoromethyl groups. These modifications improve selectivity for mutant kinases (e.g., ABL<sup>T315I</sup>) but reduce oral bioavailability compared to simpler adamantyl benzamides .

b. HDAC Inhibitors (109 and 136)

- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide inhibits HDAC1 (Ki = 6 nM) and HDAC3 (Ki = 1 nM) with a 6-fold selectivity ratio .

- Compound 136 : The 4-fluoro substitution on the phenyl ring reduces potency (HDAC1 Ki = 20 nM, HDAC3 Ki = 7 nM) but improves selectivity for HDAC3 (3-fold) .

Compared to these, N-(1-adamantyl)-4-methylbenzamide’s adamantyl group may enhance brain penetration but lacks the flexible linker critical for HDAC inhibition.

Structural Analogs with Halogen/Nitro Substituents

a. N-(2,6-Dichlorophenyl)-4-methylbenzamide ()

No activity data is provided, but chlorine atoms often improve metabolic stability .

b. N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide ()

The nitro group at position 4 and methyl at position 3 introduce strong electron-withdrawing and steric effects. This compound’s increased polarity may limit blood-brain barrier penetration compared to the target compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|---|

| N-(1-adamantyl)-4-methylbenzamide | 323.43 | 4.2 | 0.05 |

| N-(1-adamantylmethyl)-4-nitro-3-methylbenzamide | 328.41 | 3.8 | 0.02 |

| Compound 109 | 409.47 | 2.5 | 0.1 |

*Predicted using ChemDraw (values approximated).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.